molecular formula C25H28N4O3 B2602930 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1286702-12-2

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

カタログ番号: B2602930
CAS番号: 1286702-12-2
分子量: 432.524
InChIキー: XANTZZXWOIVWAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with a primary research focus on its anti-cancer properties. Its mechanism of action involves targeting CDK2 and CDK9 , which are critical regulators of the cell cycle and transcriptional processes, respectively. By inhibiting these kinases, this compound induces cell cycle arrest and suppresses the transcription of short-lived anti-apoptotic proteins, leading to the preferential apoptosis of cancer cells. This dual-action mechanism makes it a valuable chemical probe for investigating CDK-driven signaling pathways in oncology research. The compound has been specifically studied in the context of acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) , where it has demonstrated efficacy in disrupting tumor growth and survival in preclinical models. Its research value extends to exploring drug resistance mechanisms and potential combination therapies with other anti-cancer agents.

特性

IUPAC Name

2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-4-28-13-12-20-19(15-28)25(31)29(24(27-20)18-8-6-5-7-9-18)16-23(30)26-21-14-17(2)10-11-22(21)32-3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANTZZXWOIVWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel pyrido-pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a tetrahydropyrido-pyrimidine core which is known for its diverse biological activities. The molecular formula is C22H26N4O2C_{22}H_{26}N_4O_2, with a molecular weight of approximately 378.48 g/mol. The structure can be represented as follows:

Structure C22H26N4O2\text{Structure }\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_2

Anticancer Properties

Research has highlighted the anticancer potential of pyrido-pyrimidine derivatives. For instance, studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. Specifically, compounds targeting the EGFR (Epidermal Growth Factor Receptor) pathway have demonstrated promising results:

CompoundCell LineIC50 (nM)
Compound 1A5495.67 ± 0.08
Compound 2H197510.31 ± 0.12
Compound 3MKN-459.76 ± 0.08
Compound 4SGC7.22 ± 0.08

In a comparative study, the target compound showed similar inhibitory activity against EGFR, suggesting it may function as an effective inhibitor in cancer therapies .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of kinases involved in cell signaling pathways that regulate cell proliferation and survival. It has been reported to inhibit CDK (Cyclin-dependent kinase) activity, which is crucial for cell cycle progression:

Kinase TargetActivity
CDK4/Cyclin D1Inhibition
ARK5Inhibition

These actions lead to reduced tumor growth and increased apoptosis in cancer cells .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal that at therapeutic doses, it exhibits low toxicity profiles in vitro and in vivo models.

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of similar pyrido-pyrimidine derivatives:

  • Study on Lung Cancer : A derivative showed significant tumor reduction in A549 xenograft models.
  • Breast Cancer Research : Compounds demonstrated selective inhibition of HER2-positive breast cancer cells with minimal effects on normal cells.

These studies reinforce the potential of pyrido-pyrimidine derivatives as targeted therapies in oncology.

科学的研究の応用

The compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex heterocyclic compound with potential applications in various fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and therapeutic implications based on available research findings.

Synthesis of the Compound

The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic pathways often utilize reagents such as acetic anhydride and various amines to introduce the desired substituents on the pyrimidine ring. The reaction conditions may include heating under reflux and the use of solvents like ethanol or dimethylformamide to facilitate the formation of the target compound.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrido[4,3-d]pyrimidine moiety exhibit significant anticancer activity. For example, derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit specific protein kinases involved in cancer progression. The target proteins include members of the EPH receptor family, which are often overexpressed in various cancers .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. The presence of the tetrahydropyrido structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research indicates that certain derivatives related to this compound may exert neuroprotective effects. These compounds are thought to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Development

Given its diverse biological activities, 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is being explored for development as a therapeutic agent. Its ability to target multiple pathways involved in disease processes positions it as a promising candidate for further clinical evaluation.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of a related pyrido[4,3-d]pyrimidine derivative in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting potent anticancer properties.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial effects of this compound against resistant strains of bacteria. The findings indicated that it could serve as an alternative treatment option in an era of increasing antibiotic resistance.

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The pyrido[4,3-d]pyrimidinone core is structurally similar to thieno[2,3-d]pyrimidinones (e.g., ) and pyrido[2,3-d]pyrimidines (). Key differences lie in the heteroatom arrangement:

  • Pyrido[4,3-d]pyrimidinones (target compound): Nitrogen atoms at positions 1, 3, and 6.
  • Thieno[2,3-d]pyrimidinones (): Sulfur atom in the fused thiophene ring.

Substituent positions significantly influence activity:

  • Position 2 : Phenyl in the target compound vs. methyl or ethoxyphenyl in analogs ().
  • Position 6 : Ethyl in the target vs. methyl () or cyclopropyl ().
  • Acetamide linkage : The 2-methoxy-5-methylphenyl group contrasts with simpler aryl () or trifluoromethoxyphenyl () groups.

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Position 2 Position 6 Acetamide Substituent Reference
Target Compound Pyrido[4,3-d]pyrimidinone Phenyl Ethyl 2-Methoxy-5-methylphenyl N/A
Thieno[2,3-d]pyrimidinone Phenylamino N/A N-Methylacetamide
Benzothieno[2,3-d]pyrimidine Ethoxyphenyl N/A 4-Methylphenyl
Thieno[2,3-d]pyrimidine Methoxyphenyl N/A 3-Methoxyphenyl
Thieno[3,2-d]pyrimidine 4-Methylphenyl N/A 4-Trifluoromethoxyphenyl
Physicochemical Properties
  • Higher melting points correlate with increased crystallinity from polar groups (e.g., trifluoromethoxy in ).
  • Lipophilicity : Methoxy and acetamide groups enhance solubility compared to ethoxy () or trifluoromethoxy () substituents.

Table 2: Physical Properties of Analogs

Compound Melting Point (°C) Key Functional Groups Reference
143–145 Acetamide, phenylamino
160–161 Methoxyphenyl, thieno core
230–232 Dichlorophenyl, thioacetamide
Not reported Trifluoromethoxyphenyl

Table 4: Bioactivity of Analogs

Compound Reported Activity Structural Features Reference
Kinase inhibition Thieno core, phenylamino
Antimicrobial Methoxyphenyl, acetamide
Antitumor (inferred) Cyclopropyl, fluoro-iodophenyl
Anti-inflammatory Dichlorophenyl, thioacetamide

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high-yield preparation and purity of this compound?

  • Methodological Answer : The synthesis involves multi-step protocols with critical control of reaction conditions. For pyrido[4,3-d]pyrimidine analogs, key steps include cyclization of intermediates under reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF), followed by nucleophilic substitution to introduce the acetamide moiety. Temperature control (e.g., 80–100°C) and pH adjustments are essential to minimize side products. Purification via column chromatography or preparative HPLC achieves >95% purity, as validated by thin-layer chromatography (TLC) monitoring .

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires complementary analytical techniques:

  • 1H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methyl/methoxy groups (δ 2.1–3.8 ppm), and NH/amide protons (δ 10.0–12.5 ppm) .
  • LC-MS : Molecular ion peaks ([M+H]+) to verify molecular weight (e.g., m/z 392.0 for a related compound) .
  • Elemental Analysis : Carbon, nitrogen, and sulfur content within ±0.3% of theoretical values .

Q. What preliminary biological screening approaches are recommended?

  • Methodological Answer : Start with in vitro assays targeting kinases or receptors structurally related to the pyrido-pyrimidine core. Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative activity. Validate selectivity via counter-screens against non-target proteins .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel analogs?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to map energy barriers for key steps like cyclization or sulfanyl-acetamide coupling. Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates. Pair with machine learning to predict solvent effects and catalyst efficiency, reducing experimental trial-and-error .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH). Standardize protocols across labs and validate using:

  • Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics.
  • Structural Analogs : Compare activity of derivatives with systematic substituent changes (e.g., methoxy → ethoxy) to identify critical pharmacophores .

Q. What strategies improve metabolic stability without compromising potency?

  • Methodological Answer :

  • Prodrug Design : Mask labile groups (e.g., acetamide) with enzymatically cleavable moieties.
  • Isotope Labeling : Use deuterium at metabolically vulnerable positions (e.g., methyl groups) to slow CYP450-mediated degradation.
  • Microsomal Stability Assays : Screen in liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .

Q. How to analyze degradation products under accelerated stability conditions?

  • Methodological Answer : Conduct forced degradation studies (40°C/75% RH, acidic/basic/oxidative stress). Identify degradants via:

  • HPLC-MS/MS : Fragmentation patterns to elucidate structural changes (e.g., hydrolysis of the pyrimidinone ring).
  • Solid-State NMR : Detect crystallinity loss or polymorphic transitions impacting stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。